molecular formula C10H12N2O3 B2361553 N'-hydroxy-N-(4-methylphenyl)propanediamide CAS No. 885372-05-4

N'-hydroxy-N-(4-methylphenyl)propanediamide

Cat. No. B2361553
CAS RN: 885372-05-4
M. Wt: 208.217
InChI Key: VHNVQPPINOACNR-UHFFFAOYSA-N
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Description

“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a chemical compound with the CAS Number: 885372-05-4 . It has a molecular weight of 208.22 and its IUPAC name is N1-hydroxy-N~3~- (4-methylphenyl)malonamide .


Molecular Structure Analysis

The molecular formula of “N’-hydroxy-N-(4-methylphenyl)propanediamide” is C10H12N2O3 . The InChI key, which provides information about the 3D structure of the molecule, is VHNVQPPINOACNR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .

Scientific Research Applications

1. Biocatalysis in Drug Metabolism

N'-hydroxy-N-(4-methylphenyl)propanediamide's applications in biocatalysis for drug metabolism are significant. A study by Zmijewski et al. (2006) demonstrated the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drugs for structural characterization. This approach is crucial in understanding drug metabolism and supporting clinical investigations (Zmijewski et al., 2006).

2. Neurotoxicological Evaluation

Research by Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, contributing to our understanding of drug-induced neurotoxicity and the role of N'-hydroxy-N-(4-methylphenyl)propanediamide analogues in these processes (Zhao et al., 1992).

3. Metabolism and Detectability in Urine

A study by Welter et al. (2014) investigated the metabolism and detectability of amphetamine-type stimulants, including compounds related to N'-hydroxy-N-(4-methylphenyl)propanediamide, in rat urine. This research is crucial for understanding drug metabolism and developing methods for drug testing in clinical and forensic toxicology (Welter et al., 2014).

4. Synthetic Chemistry Applications

The work of Tsunoda et al. (1991) on the reactions of methoxynaphthalenes with malonamide, resulting in compounds like N'-hydroxy-N-(4-methylphenyl)propanediamide, illustrates the compound's importance in synthetic chemistry, particularly in the creation of novel organic compounds (Tsunoda et al., 1991).

Safety And Hazards

The safety data sheet (SDS) for “N’-hydroxy-N-(4-methylphenyl)propanediamide” provides information on its potential hazards . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

N'-hydroxy-N-(4-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)11-9(13)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVQPPINOACNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-N'-(4-methylphenyl)propanediamide

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